molecular formula C20H25N3O3S B2834752 1-({1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]azetidin-3-yl}sulfonyl)-2,3-dihydro-1H-indole CAS No. 1797975-63-3

1-({1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]azetidin-3-yl}sulfonyl)-2,3-dihydro-1H-indole

Cat. No. B2834752
M. Wt: 387.5
InChI Key: MYJWDFFYXFFAPT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a piperidine ring, an azetidine ring, a sulfonyl group, and an indole ring. These functional groups suggest that the compound may have interesting chemical properties and potential applications in fields like medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. Properties like solubility, melting point, boiling point, and reactivity could be influenced by factors like the size and shape of the molecule, the functional groups present, and the overall charge distribution .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some general precautions that might be relevant for a compound like this include avoiding inhalation, ingestion, or contact with skin or eyes .

Future Directions

The potential applications and future directions for a compound like this could be very broad, depending on its properties. It could be of interest in fields like medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

[3-(2,3-dihydroindol-1-ylsulfonyl)azetidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-2-10-21-11-7-17(8-12-21)20(24)22-14-18(15-22)27(25,26)23-13-9-16-5-3-4-6-19(16)23/h1,3-6,17-18H,7-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJWDFFYXFFAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)N2CC(C2)S(=O)(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]azetidin-3-yl}sulfonyl)-2,3-dihydro-1H-indole

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